9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, which is fused with a piperidine ring and a methyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization from solvents like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, into the molecule.
Scientific Research Applications
9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[2,3-b]pyridines: Known for their pharmacological utility, including anticancer and antiviral activities.
Piperidine derivatives: Widely used in medicinal chemistry for their biological activity and structural versatility.
Uniqueness
9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of a thienopyrimidine core with a piperidine ring and a methyl group
Properties
CAS No. |
690251-92-4 |
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Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
10-methyl-5-(2-methylpiperidine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C18H19N3O2S/c1-11-6-5-9-21-15(11)19-16-13(17(21)22)10-14(24-16)18(23)20-8-4-3-7-12(20)2/h5-6,9-10,12H,3-4,7-8H2,1-2H3 |
InChI Key |
BSDXRIZJTUWBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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